molecular formula C24H26ClN3O3 B2358605 1-(9-Chloro-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899983-53-0

1-(9-Chloro-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2358605
CAS No.: 899983-53-0
M. Wt: 439.94
InChI Key: CYSWSYOMCJYPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of Pyrazolo[1,5-a]pyrimidines , which are a family of N-heterocyclic compounds that have a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant photophysical properties .


Synthesis Analysis

The synthesis of similar compounds has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The structural motif of Pyrazolo[1,5-a]pyrimidine (PP) derivatives is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .

Scientific Research Applications

Novel Spiropiperidines as σ-Receptor Ligands

A study by Maier and Wünsch (2002) explores a series of spiropiperidines, including compounds with structures similar to the specified chemical, showing high affinity for σ1- and σ2-receptors. These compounds were synthesized through a process involving bromine/lithium exchange, addition to piperidin-4-one, and cyclization. Their research indicated that specific substituents enhance σ1-receptor affinity, offering insights into their potential application in neurological studies and drug development. This study provides a foundation for understanding the interaction of spiropiperidines with σ-receptors, which could have implications for treating neurological disorders (Maier & Wünsch, 2002).

Highly Soluble σ1 Receptor Antagonist for Pain Management

Díaz et al. (2020) describe the development of a σ1 receptor antagonist, highlighting the synthesis and pharmacological activity of a new series of compounds, including pyrazoles. Their findings suggest potential applications in pain management, emphasizing the compound's high solubility and metabolic stability across species. This research contributes to the development of new pain relief drugs with improved bioavailability and efficacy (Díaz et al., 2020).

Antiviral Activity of Pyrazolo[3,4-b]pyridine Derivatives

Attaby et al. (2006) explore the synthesis, reactions, and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives. Their work demonstrates the potential of these compounds in combating viral infections, including HSV1 and HAV-MBB. This study supports the exploration of similar structures for antiviral drug development, offering new avenues for therapeutic intervention against viral diseases (Attaby et al., 2006).

Antimicrobial Activity of New Pyridine Derivatives

Research by Patel, Agravat, and Shaikh (2011) investigates the synthesis and antimicrobial activity of new pyridine derivatives, including structures related to the specified chemical. Their findings indicate variable and modest activity against bacteria and fungi, contributing to the search for new antimicrobial agents. This work illustrates the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial therapies (Patel et al., 2011).

Broad-Spectrum Anticancer Activity of Quinone-Based Heterocycles

A study by Aly et al. (2020) presents the synthesis of quinone-based heterocycles with broad-spectrum anticancer activity. Their research highlights the efficacy of these compounds against various cancer cell lines, including melanoma, ovarian, and lung cancer. This study underscores the potential of quinone-based heterocycles in cancer therapy, opening new paths for anticancer drug development (Aly et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, functionalization, and potential applications. The anticancer potential and enzymatic inhibitory activity of similar compounds highlight the possibility of new rational and efficient designs of drugs bearing the Pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name

1-[9-chloro-2-(4-ethoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3/c1-3-30-19-7-4-17(5-8-19)21-15-22-20-14-18(25)6-9-23(20)31-24(28(22)26-21)10-12-27(13-11-24)16(2)29/h4-9,14,22H,3,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSWSYOMCJYPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCN(CC5)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.